2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted with a sulfonamide-linked benzamido group and a methyl group at position 5. The compound’s azepane ring (a 7-membered cyclic amine) in the sulfonyl group may enhance binding affinity through conformational flexibility, while the methyl substituent at position 6 could influence metabolic stability and bioavailability.
Properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-25-13-10-17-18(14-25)31-22(19(17)20(23)27)24-21(28)15-6-8-16(9-7-15)32(29,30)26-11-4-2-3-5-12-26/h6-9H,2-5,10-14H2,1H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUKTBCSKOZBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structure includes a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29ClN4O4S2
- Molecular Weight : 513.1 g/mol
- CAS Number : 1215322-59-0
The compound features a sulfonamide group and an azepan moiety, known for their roles in enhancing biological activity. The presence of these groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes like human phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels, potentially impacting conditions such as anxiety and depression .
- Receptor Binding Affinity : The thieno[2,3-c]pyridine scaffold has been associated with binding to α2-adrenoceptors and other neurotransmitter receptors, suggesting that this compound might modulate adrenergic signaling pathways .
- Anti-inflammatory Properties : Compounds containing sulfonamide groups often exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases or conditions characterized by excessive inflammation.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds and provided insights into the potential effects of this compound:
Case Studies
- Neuropharmacological Effects : A study demonstrated that a related tetrahydrothieno compound significantly reduced anxiety-like behavior in animal models. This was attributed to its ability to modulate neurotransmitter levels through hPNMT inhibition .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of sulfonamide-containing compounds in a murine model of arthritis. The results indicated a reduction in pro-inflammatory cytokines following treatment with these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and hypothesized structure-activity relationships (SAR).
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Size and Bioavailability :
- The target compound’s methyl group (small alkyl) likely offers better absorption compared to the benzyl (bulky aromatic) in , which may reduce membrane permeability .
- The ethyl-N-methyl group in could balance lipophilicity and metabolic stability, though its steric effects might alter target engagement .
Functional Group Impact: The azepane-sulfonyl moiety (target compound and –2) may facilitate hydrogen bonding with biological targets, enhancing affinity. The hydrochloride salt in suggests formulation advantages, such as enhanced aqueous solubility for parenteral delivery .
Q & A
(Basic) What are the recommended synthetic strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, starting with sulfonylation of a 4-aminobenzoic acid derivative to introduce the azepane-sulfonyl group, followed by amide coupling with the tetrahydrothienopyridine core. Key steps include:
- Sulfonylation: Reacting 4-aminobenzamide with azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
- Amide coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to link the sulfonylated benzamido group to the thienopyridine scaffold .
- Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization for isolation.
Design of Experiments (DoE) can optimize yields by varying solvent polarity, temperature, and stoichiometry .
(Advanced) How can researchers resolve low yields during the sulfonylation step?
Answer:
Low yields may stem from competing hydrolysis of the sulfonyl chloride or steric hindrance. Mitigation strategies include:
- Reaction monitoring: Use in-situ FTIR or HPLC to track sulfonyl chloride consumption .
- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives like dichloromethane.
- Temperature control: Perform reactions at 0–5°C to suppress side reactions .
Statistical optimization via response surface methodology (RSM) can identify critical parameters (e.g., molar ratio, solvent volume) .
(Basic) What analytical methods confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., methyl at C6, sulfonyl group at benzamido) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ for [M+H]+ ion) .
- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Elemental Analysis: Validate empirical formula (C, H, N, S content) .
(Advanced) How to analyze contradictory IC50 values in kinase inhibition assays?
Answer:
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions:
- Standardize assays: Use recombinant kinases with consistent activity levels and fixed ATP concentrations (e.g., 1 mM) .
- Orthogonal validation: Employ surface plasmon resonance (SPR) to measure binding kinetics (KD) independently .
- Data normalization: Include positive controls (e.g., staurosporine) to correct for inter-assay variability .
(Advanced) What computational approaches predict metabolic stability of the azepane-sulfonyl moiety?
Answer:
- In silico metabolism prediction: Tools like MetaSite or GLORYx simulate Phase I/II metabolism, identifying vulnerable sites (e.g., sulfonamide cleavage) .
- Molecular dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess binding stability .
- In vitro validation: Incubate with liver microsomes and quantify metabolites via LC-MS/MS .
(Basic) What safety protocols are critical during synthesis?
Answer:
- Hazard assessment: Review SDS for intermediates (e.g., sulfonyl chlorides: corrosive, moisture-sensitive) .
- Engineering controls: Use fume hoods for volatile solvents (e.g., DCM) and inert atmosphere (N2/Ar) for moisture-sensitive steps .
- Waste management: Neutralize sulfonyl chloride residues with aqueous bicarbonate before disposal .
(Advanced) How to optimize solvent selection for large-scale synthesis?
Answer:
- Solvent screening: Test green solvents (e.g., cyclopentyl methyl ether) via Hansen solubility parameters to balance reactivity and environmental impact .
- Process simulation: Use Aspen Plus to model solvent recovery and energy requirements .
- Cost-benefit analysis: Compare solvent prices, recycling efficiency, and reaction yields using DoE .
(Advanced) What strategies validate the compound’s target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA): Measure target protein stabilization after compound treatment .
- Knockdown/knockout studies: Use CRISPR/Cas9 to silence the target gene and assess loss of compound activity .
- Fluorescence polarization: Quantify competitive binding with fluorescent probes in live cells .
(Basic) How to troubleshoot crystallization challenges for X-ray diffraction?
Answer:
- Solvent screening: Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion .
- Seeding: Introduce microcrystals from analogous compounds to induce nucleation .
- Temperature gradients: Gradually cool saturated solutions from 50°C to 4°C .
(Advanced) How to design a structure-activity relationship (SAR) study for analogs?
Answer:
- Core modifications: Synthesize analogs with varied substituents (e.g., replacing azepane with piperidine) to assess steric/electronic effects .
- Free-Wilson analysis: Quantify contributions of individual moieties to bioactivity .
- Machine learning: Train models on existing SAR data to predict novel analogs’ potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
